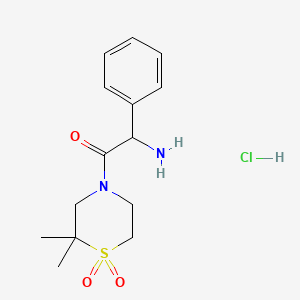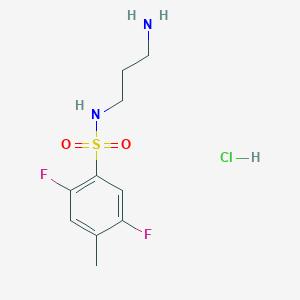
N-(3-aminopropyl)-2,5-difluoro-4-methylbenzenesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-2,5-difluoro-4-methylbenzenesulfonamide;hydrochloride, also known as AF-DX 384, is a potent and selective muscarinic receptor antagonist. It has been widely studied for its potential use in treating various diseases and disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
N-(3-aminopropyl)-2,5-difluoro-4-methylbenzenesulfonamide;hydrochloride 384 works by blocking the muscarinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes, including learning and memory, movement control, and regulation of the autonomic nervous system. By blocking these receptors, this compound 384 can modulate these processes and potentially treat various diseases and disorders.
Biochemical and Physiological Effects:
This compound 384 has been shown to have various biochemical and physiological effects. It can improve cognitive function and memory, reduce tremors and improve motor function, and reduce symptoms of schizophrenia. This compound 384 can also modulate the activity of the autonomic nervous system, leading to changes in heart rate, blood pressure, and other physiological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-aminopropyl)-2,5-difluoro-4-methylbenzenesulfonamide;hydrochloride 384 has several advantages for lab experiments. It is a potent and selective muscarinic receptor antagonist, meaning that it can be used to specifically target these receptors. It has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential therapeutic applications. However, this compound 384 also has some limitations. It can be expensive and difficult to synthesize, and its effects can be dose-dependent and variable across different animal models and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(3-aminopropyl)-2,5-difluoro-4-methylbenzenesulfonamide;hydrochloride 384. One direction is to further optimize the synthesis method to improve yields and purities. Another direction is to investigate the potential therapeutic applications of this compound 384 in other diseases and disorders, such as epilepsy, anxiety, and depression. Additionally, further research is needed to better understand the mechanism of action of this compound 384 and its effects on different physiological processes. Finally, the development of new muscarinic receptor antagonists based on the structure of this compound 384 could lead to the discovery of new and more effective treatments for various diseases and disorders.
Métodos De Síntesis
The synthesis of N-(3-aminopropyl)-2,5-difluoro-4-methylbenzenesulfonamide;hydrochloride 384 involves several steps, starting with the reaction of 2,5-difluoro-4-methylbenzenesulfonyl chloride with 3-aminopropylamine to form the intermediate N-(3-aminopropyl)-2,5-difluoro-4-methylbenzenesulfonamide. This intermediate is then reacted with hydrochloric acid to form the final product, this compound 384. The synthesis of this compound 384 has been optimized and improved over the years, leading to higher yields and purities.
Aplicaciones Científicas De Investigación
N-(3-aminopropyl)-2,5-difluoro-4-methylbenzenesulfonamide;hydrochloride 384 has been extensively studied for its potential use in treating various diseases and disorders. In Alzheimer's disease, this compound 384 has been shown to improve cognitive function and memory in animal models. In Parkinson's disease, this compound 384 has been shown to reduce tremors and improve motor function. In schizophrenia, this compound 384 has been shown to reduce symptoms such as hallucinations and delusions.
Propiedades
IUPAC Name |
N-(3-aminopropyl)-2,5-difluoro-4-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2S.ClH/c1-7-5-9(12)10(6-8(7)11)17(15,16)14-4-2-3-13;/h5-6,14H,2-4,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMOHOZIRGYGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)NCCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)

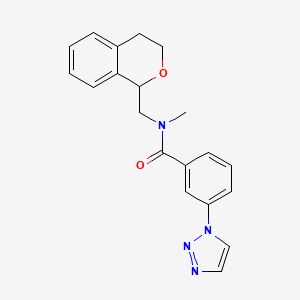
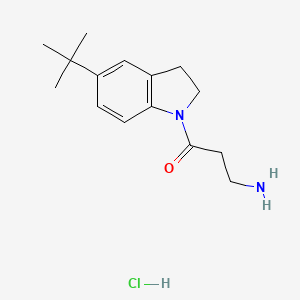
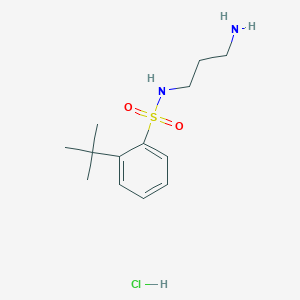
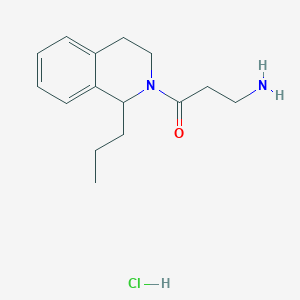
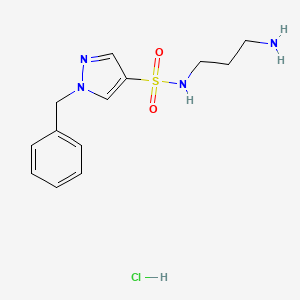
![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)

![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)
![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)
